4-Methylbenzofuran-2,3-dione
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Overview
Description
4-Methylbenzofuran-2,3-dione is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzofuran-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the use of 2,3-dichloropyrazine and phenol in the presence of aluminum chloride (AlCl3) to facilitate the formation of the benzofuran ring . Another approach involves the use of ketoesters derived from the acylation of o-hydroxyacetophenone with acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of proton quantum tunneling and free radical cyclization cascades are some of the advanced methods employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzofuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzofurans, quinones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylbenzofuran-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylbenzofuran-2,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Benzofuran: The parent compound with a similar core structure but without the methyl and dione substituents.
2-Methylbenzofuran: A similar compound with a methyl group at the 2-position instead of the 4-position.
Benzofuran-2,3-dione: A compound with the same dione functionality but without the methyl group.
Uniqueness: 4-Methylbenzofuran-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-1-benzofuran-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c1-5-3-2-4-6-7(5)8(10)9(11)12-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWIXIAUBJQWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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